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molecular formula C13H16Cl2O2 B8633699 1-Chloro-5-(4-chlorophenoxy)-3,3-dimethylpentan-2-one CAS No. 88977-55-3

1-Chloro-5-(4-chlorophenoxy)-3,3-dimethylpentan-2-one

Cat. No. B8633699
M. Wt: 275.17 g/mol
InChI Key: PSFVPJZGCYPKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C=C(Cl)Oc1ccc(Cl)cc1)CCOc1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:25][CH2:26][OH:27].[Cl:1][C:2](=[CH:3][C:4]([CH2:5][CH2:6][O:7][c:8]1[cH:9][cH:10][c:11]([Cl:14])[cH:12][cH:13]1)([CH3:15])[CH3:16])[O:17][c:18]1[cH:19][cH:20][c:21]([Cl:22])[cH:23][cH:24]1.[ClH:28]>>[Cl:1][CH2:2][C:3]([C:4]([CH2:5][CH2:6][O:7][c:8]1[cH:9][cH:10][c:11]([Cl:14])[cH:12][cH:13]1)([CH3:15])[CH3:16])=[O:27]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CC(C)(C=C(Cl)Oc1ccc(Cl)cc1)CCOc1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C=C(Cl)Oc1ccc(Cl)cc1)CCOc1ccc(Cl)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CCOc1ccc(Cl)cc1)C(=O)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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